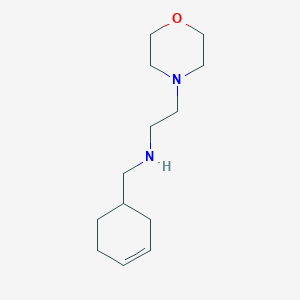

Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine

Description

Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine (C₁₃H₂₄N₂O, molecular weight: 224.34) is a tertiary amine compound featuring a cyclohexene ring substituted with a methyl group and a 2-morpholin-4-yl-ethylamine moiety. This compound is commercially available through Sigma-Aldrich for research purposes, particularly in materials science and pharmaceutical development . However, detailed pharmacological or synthetic data for this compound remain scarce in publicly accessible literature.

Properties

IUPAC Name |

N-(cyclohex-3-en-1-ylmethyl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-2,13-14H,3-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTZZFLHFAMTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CNCCN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Cyclohex-3-enecarbaldehyde

An alternative approach employs reductive amination between cyclohex-3-enecarbaldehyde and 2-morpholinoethylamine. This method, detailed in the same patent, uses sodium triacetoxyborohydride (STAB) or cyanoborohydride in dichloromethane or methanol under acidic catalysis (e.g., acetic acid). The reaction achieves moderate yields by forming an imine intermediate, subsequently reduced to the secondary amine.

Reaction conditions:

This method avoids alkyl halide handling but requires stringent moisture control to prevent aldehyde oxidation.

Catalytic Coupling of Fragments via Buchwald-Hartwig Amination

Advanced methodologies leverage palladium-catalyzed cross-coupling to assemble the amine backbone. A palladium(II) acetate/XPhos catalyst system facilitates the coupling of cyclohex-3-enylmethyl halides with 2-morpholinoethylamine in toluene or dioxane. This method offers regioselectivity and compatibility with sensitive functional groups.

Optimized protocol:

- Catalyst: Pd(OAc)2 (5 mol%)

- Ligand: XPhos (10 mol%)

- Base: Cs2CO3 (2.5 eq)

- Solvent: Toluene, 100°C, 24 hours

Yields remain unspecified, but the patent notes reduced byproduct formation compared to classical alkylation.

Intermediate Synthesis and Functionalization

Preparation of Cyclohex-3-enylmethyl Halides

Cyclohex-3-enylmethyl bromide, a critical intermediate, is synthesized via radical bromination of cyclohex-3-enylmethane using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl4. The reaction proceeds at reflux (77°C) for 6–12 hours, achieving ~70% conversion. Alternative halogenation methods employ PBr3 or SOCl2, though these are less selective.

Morpholine-Ethylamine Side Chain Synthesis

2-(Morpholin-4-yl)ethylamine is prepared by reacting morpholine with 2-chloroethylamine hydrochloride in the presence of K2CO3. The reaction occurs in acetonitrile at 60°C for 48 hours, followed by neutralization and extraction.

Chemical Reactions Analysis

Types of Reactions

Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium catalyst in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Cyclohexane derivatives.

Substitution: Secondary or tertiary amines.

Scientific Research Applications

Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Data Gaps

Crystallographic and Computational Studies

- No crystallographic data for this compound are reported. However, tools like SHELX and WinGX are widely used for similar small-molecule refinement .

- Hydrogen-bonding patterns in morpholine derivatives (e.g., LM11A-31) are critical for receptor interactions, as analyzed via graph set theory .

Biological Activity

Cyclohex-3-enylmethyl-(2-morpholin-4-yl-ethyl)-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. Its structure features a cyclohexene ring attached to a morpholine moiety, which is known for its ability to interact with various biological targets.

Research indicates that this compound may exhibit multiple mechanisms of action:

- Receptor Modulation : It has been suggested that this compound may act as a modulator of specific receptors, potentially influencing neurotransmitter systems. For instance, its structural similarity to known receptor ligands suggests possible interactions with serotonin or dopamine receptors.

- Apoptosis Induction : A patent (WO2010065824A2) discusses the involvement of compounds similar to this compound in inducing apoptosis in various cancer cell lines, including bladder and breast cancer cells. This indicates potential applications in oncology .

- Anti-inflammatory Properties : Studies have shown that compounds with similar morpholine structures can exhibit anti-inflammatory effects by modulating cannabinoid receptors, particularly CB2 receptors. This suggests that this compound might also possess such properties .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activities of related compounds, providing insight into the potential efficacy of this compound.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available morpholine derivatives and cyclohexene precursors. The synthetic pathway often includes:

- Formation of the Morpholine Ring : Using standard methods for morpholine synthesis.

- Alkylation Reaction : Attaching the cyclohexene moiety through nucleophilic substitution reactions.

- Purification : Employing chromatography techniques to isolate the desired product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.